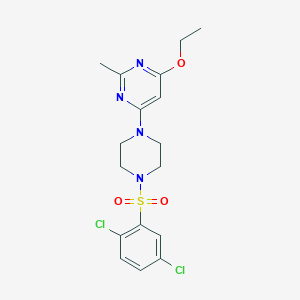

4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

Description

This compound features a pyrimidine core substituted with a 6-ethoxy and 2-methyl group. The piperazine ring is linked to a 2,5-dichlorophenyl sulfonyl group, which introduces electron-withdrawing effects and steric bulk. Such structural motifs are common in medicinal chemistry, particularly for targeting enzymes or receptors requiring aromatic and sulfonyl interactions.

Properties

IUPAC Name |

4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20Cl2N4O3S/c1-3-26-17-11-16(20-12(2)21-17)22-6-8-23(9-7-22)27(24,25)15-10-13(18)4-5-14(15)19/h4-5,10-11H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAHOLAWCJVARY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The ethoxy and methyl groups are introduced through alkylation reactions. The piperazine ring is then attached via nucleophilic substitution, followed by the introduction of the dichlorophenyl sulfonyl group through sulfonylation reactions. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis efficiently. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques like crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to convert sulfonyl groups to thiols.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Research has indicated that the compound exhibits various biological activities, primarily in the fields of pharmacology and medicinal chemistry. The following sections summarize its applications based on recent studies.

Anticancer Activity

Several studies have investigated the anticancer potential of piperazine derivatives, including this compound. It has been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A recent study demonstrated that a related piperazine derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells via the mitochondrial pathway. The compound's ability to modulate signaling pathways associated with cell survival and proliferation was a key finding .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various pathogens. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Case Study : In vitro tests revealed that this piperazine derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to those of established antibiotics .

Neuropharmacological Effects

Studies suggest that compounds with similar structures may possess neuroprotective effects and could be explored for their potential in treating neurological disorders.

Case Study : A pharmacological study indicated that derivatives of this compound could enhance cognitive function in animal models of Alzheimer’s disease by modulating neurotransmitter systems, particularly through inhibition of acetylcholinesterase .

Mechanism of Action

The mechanism of action of 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties

- Melting Points : Compounds with bulkier substituents (e.g., phenylcarbamoyl in 20) exhibit higher melting points (177–180°C), suggesting stronger intermolecular forces. The target compound’s ethoxy and methyl groups may lower its melting point, improving solubility .

- Spectral Data : IR and NMR spectra from highlight characteristic NH (3200–3400 cm⁻¹) and SO₂ (1150–1350 cm⁻¹) stretches, consistent across sulfonamide-piperazine derivatives. The target compound’s ¹H-NMR would likely show distinct signals for ethoxy (δ 1.3–1.5 ppm) and pyrimidine protons (δ 6.5–8.5 ppm) .

Biological Activity

4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H16Cl2N6O2S |

| Molecular Weight | 439.3 g/mol |

| CAS Number | 1171672-11-9 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It exhibits significant inhibitory effects on certain enzymes and receptors involved in critical cellular processes.

- Enzyme Inhibition : The compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of cancer cells and pathogens such as Plasmodium falciparum .

- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in human breast cancer cell lines, with IC50 values indicating moderate to high efficacy .

Biological Activity Studies

Several studies have investigated the biological effects of this compound and its analogs:

- Antimicrobial Activity : Research indicates that similar compounds exhibit antimicrobial properties, suggesting potential applications in treating infections .

- Antiproliferative Effects : In a study assessing various piperazine derivatives, compounds structurally related to this compound showed promising results against human cancer cell lines .

Case Studies

- Inhibition of DHODH : A study highlighted the effectiveness of a related pyrimidine derivative in inhibiting DHODH, leading to decreased replication of measles virus and potential implications for immunosuppressive therapies .

- Cancer Cell Line Testing : Another investigation demonstrated that compounds similar to this compound significantly inhibited PARP1 activity in breast cancer cells, enhancing apoptosis markers such as CASPASE 3/7 activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine?

- Methodological Answer : Multi-step synthesis is typical for pyrimidine derivatives. A common approach involves coupling a sulfonylpiperazine moiety with a substituted pyrimidine core. For example, nucleophilic substitution reactions under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) can link the sulfonyl group to the piperazine ring. Ethoxy and methyl groups are introduced via alkylation or etherification steps. Reaction optimization may require temperature control (e.g., 60–80°C) and inert atmospheres to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures product integrity .

Q. How should researchers validate the compound’s purity and structural identity?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC-MS : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm.

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., ethoxy at C6, methyl at C2) and piperazine-sulfonyl linkage.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, especially for the sulfonyl-piperazine group .

- Elemental Analysis : Verify molecular formula (e.g., C₁₉H₂₁Cl₂N₅O₃S) with ≤0.4% deviation .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents.

- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for halogenated waste due to dichlorophenyl groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Apply split-plot or factorial designs to test variables (e.g., solvent polarity, catalyst loading, reaction time). For example, a randomized block design with four replicates can identify optimal conditions for sulfonylation efficiency .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts.

- Catalyst Screening : Evaluate Pd/C or CuI for coupling steps to enhance regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., piperazine-sulfonyl derivatives in Pharmacopeial Forum standards) .

- DFT Calculations : Predict ¹³C chemical shifts using Gaussian software to validate experimental NMR assignments.

- Tandem MS/MS : Fragment ions (e.g., m/z 154 for dichlorophenyl) confirm substituent positions when spectral overlap occurs .

Q. How to design experiments evaluating the compound’s biological activity?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Compare MIC values to controls like ciprofloxacin .

- Enzyme Inhibition : Screen against kinases or proteases (e.g., ELISA-based assays) to identify mechanistic targets.

- In Vivo Models : Dose-range studies in rodent models (e.g., 10–100 mg/kg, oral/IP) to assess pharmacokinetics (Cmax, t½) and toxicity (LD50) .

Q. What methodologies assess the compound’s stability under varying conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC for byproducts (e.g., hydrolyzed ethoxy groups).

- pH Stability : Test in buffers (pH 1–13) to simulate gastrointestinal or environmental conditions. Use LC-MS to identify acid-labile sulfonyl bonds .

- Long-Term Stability : Store samples at 25°C/60% RH for 6–12 months. Statistical analysis (ANOVA) determines significant potency loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.